8-Quinolinesulfonic acid is a heterocyclic organic compound valued as a specialized intermediate in chemical synthesis. It integrates the metal-chelating quinoline core with a strongly acidic sulfonic acid group at the 8-position. This structure provides a distinct combination of high aqueous solubility, Brønsted acidity, and metal-coordinating capability, making it a functional component in applications ranging from analytical chemistry to materials synthesis and industrial formulations. Its primary procurement value lies in its use as a functional building block where this specific combination of properties is required.
Substituting 8-Quinolinesulfonic acid with seemingly similar compounds introduces significant functional trade-offs. Using the parent compound, 8-hydroxyquinoline, sacrifices the high aqueous solubility and strong acidity essential for many process chemistries and formulations. Opting for simpler, non-chelating aromatic sulfonic acids like p-toluenesulfonic acid provides acidity but eliminates the critical metal-coordinating ability of the quinoline nucleus. Furthermore, positional isomers, such as 8-hydroxyquinoline-5-sulfonic acid, present a different steric and electronic environment around the nitrogen atom, which can alter metal complex stability, selectivity, and performance in applications like fluorescent detection or catalysis. Therefore, specifying the 8-sulfonic acid isomer (CAS 85-48-3) is critical for processes where this precise structural arrangement is integral to the desired outcome.
The addition of the sulfonic acid group fundamentally improves processability by rendering the quinoline moiety highly water-soluble. This contrasts sharply with the parent compound, 8-hydroxyquinoline, which has very low water solubility and typically requires organic solvents. For example, the related compound 8-hydroxyquinoline-5-sulfonic acid is noted for its greatly enhanced aqueous solubility, a property characteristic of this class of sulfonated quinolines, which facilitates its use in aqueous-based systems like post-column chromatographic reagents without precipitation issues. This property is critical for developing aqueous formulations and simplifying downstream purification processes.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High (characteristic of aromatic sulfonic acids) |
| Comparator Or Baseline | 8-Hydroxyquinoline (Parent Compound): Low / Poorly soluble |
| Quantified Difference | Qualitatively significant shift from insoluble to soluble, enabling aqueous processing. |
| Conditions | Aqueous media |
High water solubility eliminates the need for organic solvents, simplifying handling, reducing processing costs, and enabling use in aqueous-based formulations and reactions.
In electroplating, sulfonic acids are used to ensure high solubility, conductivity, and bath stability. Separately, quinoline derivatives like 8-hydroxyquinoline are used as additives to influence deposition and finish. 8-Quinolinesulfonic acid offers both functionalities in a single molecule. This dual role as both a primary electrolyte component and a chelating additive can simplify bath formulation, improve coating uniformity, and reduce the number of required components compared to using a generic sulfonic acid and a separate quinoline-based brightener.
| Evidence Dimension | Functionality in Electroplating Bath |
| Target Compound Data | Bifunctional: Contributes to electrolyte conductivity (sulfonic acid) and acts as a chelating agent/brightener (quinoline core). |
| Comparator Or Baseline | Standard formulation: Uses separate sulfonic acid (e.g., methanesulfonic acid) for electrolyte and a separate additive (e.g., 8-hydroxyquinoline) for chelation/brightening. |
| Quantified Difference | Reduces component complexity from two (or more) to one for these combined functions. |
| Conditions | Aqueous electroplating bath |
Procuring a single, bifunctional molecule simplifies formulation, reduces inventory complexity, and can enhance the stability and performance of electroplating solutions.
The synthesis of functional MOFs relies on the selection of organic linkers that impart specific properties. While simple carboxylates are common, using a linker like 8-quinolinesulfonic acid provides a direct route to introduce both metal-binding sites (quinoline) and strong Brønsted acid sites (sulfonic acid) into the MOF's pores. This is a more direct and often more stable method than post-synthetic modification. Compared to a non-sulfonated quinoline linker, 8-QSA ensures the resulting framework has inherent acidity and potentially altered hydrophilicity, which is critical for applications in heterogeneous catalysis or selective adsorption.
| Evidence Dimension | Functionality as MOF Linker |
| Target Compound Data | Introduces pre-functionalized acidic and chelating sites directly into the MOF structure. |
| Comparator Or Baseline | Simpler linkers (e.g., terephthalic acid) or non-functionalized quinoline linkers, which require post-synthetic modification to introduce such functionality. |
| Quantified Difference | Streamlines synthesis from a two-step (synthesis + modification) to a one-step process for achieving a functional, acidic MOF. |
| Conditions | Solvothermal MOF synthesis |
This compound is a strategic choice for researchers aiming to build functional MOFs with tailored pore environments, simplifying the synthesis of materials for catalysis and separation.
Where a single component is needed to provide both electrolyte conductivity and metal chelation to control deposition, improve coating brightness, and enhance bath stability. Its use can simplify formulations compared to multi-component systems.
As a functional organic linker for creating Metal-Organic Frameworks (MOFs) with built-in Brønsted acidity and metal-coordinating sites within the pores, intended for catalytic applications in fine chemical synthesis.
For use in analytical and separation sciences where a water-soluble metal chelator is required, such as in capillary electrophoresis or as a post-column derivatization reagent in liquid chromatography, leveraging its high solubility to prevent precipitation.
Irritant